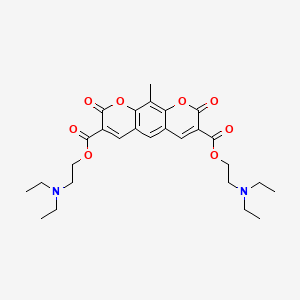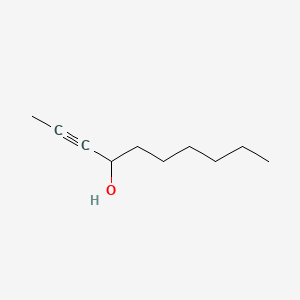
2(1H)-Pyridinone, 5-ethyl-3-(((7-ethyl-2-benzoxazolyl)methyl)amino)-6-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(1H)-Pyridinone, 5-ethyl-3-(((7-ethyl-2-benzoxazolyl)methyl)amino)-6-methyl- is a complex organic compound that belongs to the class of pyridinones. This compound is characterized by its unique structure, which includes a pyridinone core substituted with ethyl, methyl, and benzoxazolyl groups. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 5-ethyl-3-(((7-ethyl-2-benzoxazolyl)methyl)amino)-6-methyl- typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through the cyclization of appropriate precursors such as ethyl acetoacetate and ammonia under acidic or basic conditions.
Substitution Reactions:
Benzoxazole Introduction: The benzoxazolyl group can be introduced via a nucleophilic substitution reaction using 2-aminobenzoxazole and an appropriate leaving group on the pyridinone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyridinone core, potentially converting it to a dihydropyridinone derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atom in the pyridinone ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of
Eigenschaften
CAS-Nummer |
143708-04-7 |
|---|---|
Molekularformel |
C18H21N3O2 |
Molekulargewicht |
311.4 g/mol |
IUPAC-Name |
5-ethyl-3-[(7-ethyl-1,3-benzoxazol-2-yl)methylamino]-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C18H21N3O2/c1-4-12-7-6-8-14-17(12)23-16(21-14)10-19-15-9-13(5-2)11(3)20-18(15)22/h6-9,19H,4-5,10H2,1-3H3,(H,20,22) |
InChI-Schlüssel |
NJWYTIGQFBHPLC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C2C(=CC=C1)N=C(O2)CNC3=CC(=C(NC3=O)C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


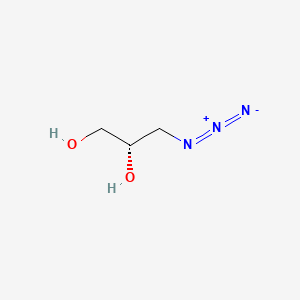
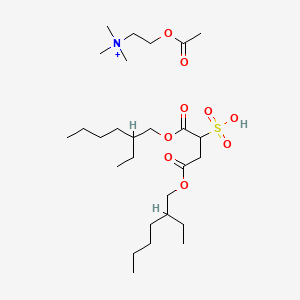


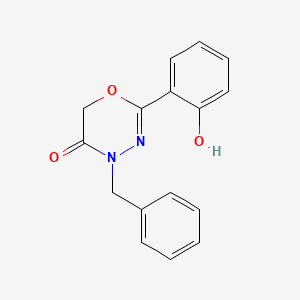
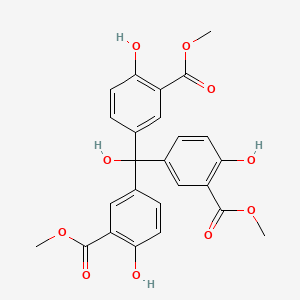
![6-(3,4-Dimethoxyphenyl)-7,8-dihydronaphtho[2,3-d][1,3]dioxol-5(6h)-one](/img/structure/B12796337.png)
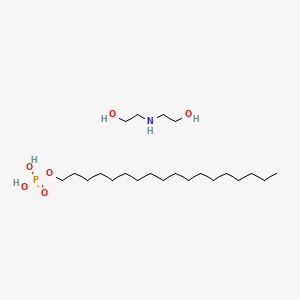


![2-[6-(1,3-Dioxoisoindol-2-yl)hexyl]isoindole-1,3-dione](/img/structure/B12796351.png)
